Cefatrizine propylene glycolate

Description

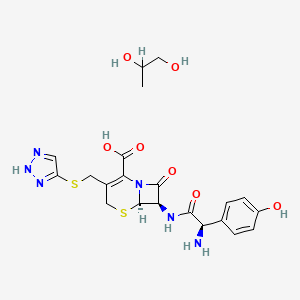

Structure

3D Structure of Parent

Properties

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O5S2.C3H8O2/c19-12(8-1-3-10(25)4-2-8)15(26)21-13-16(27)24-14(18(28)29)9(7-31-17(13)24)6-30-11-5-20-23-22-11;1-3(5)2-4/h1-5,12-13,17,25H,6-7,19H2,(H,21,26)(H,28,29)(H,20,22,23);3-5H,2H2,1H3/t12-,13-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOIKOHDEYTLFR-PFBPGKLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O.C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CO)O.C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)CSC4=NNN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00972733 | |

| Record name | 7-{[2-Amino-1-hydroxy-2-(4-hydroxyphenyl)ethylidene]amino}-8-oxo-3-{[(1H-1,2,3-triazol-5-yl)sulfanyl]methyl}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--propane-1,2-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57235-40-2, 64217-62-5 | |

| Record name | Cefatrizine propylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57235-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6R-(6alpha,7beta(R*)))-7-((Amino(4-hydroxyphenyl)acetyl)amino)-8-oxo-3-((1H-1,2,3-triazol-4-ylthio)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, compound with propane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057235402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefatrizine compd with propylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064217625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-{[2-Amino-1-hydroxy-2-(4-hydroxyphenyl)ethylidene]amino}-8-oxo-3-{[(1H-1,2,3-triazol-5-yl)sulfanyl]methyl}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--propane-1,2-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [6R-[6α,7β(R*)]]-7-[[amino(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(1H-1,2,3-triazol-4-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, compound with propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFATRIZINE PROPYLENE GLYCOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3731IA5GI9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications

The synthesis of Cefatrizine (B1668820) propylene (B89431) glycolate (B3277807) is a multi-step process that has been refined over time to improve efficiency and yield. The core of this process involves the strategic combination of key chemical precursors and a series of carefully controlled reactions.

Starting Material Precursors (e.g., 7-Aminocephalosporanic Acid Derivatives)

The foundational starting material for the synthesis of Cefatrizine is 7-aminocephalosporanic acid (7-ACA). nih.govpatsnap.com 7-ACA is the core chemical structure for the synthesis of nearly all cephalosporin (B10832234) antibiotics. patsnap.com It is produced through the chemical or enzymatic deacylation of cephalosporin C, a natural product of the fungus Acremonium chrysogenum. nih.govubbcluj.ro

For the synthesis of Cefatrizine, a key intermediate derived from 7-ACA is 7-amino-3-(1H-1,2,3-triazol-4-ylthiomethyl)-3-cephem-4-carboxylic acid (7-TACA). This intermediate is formed by the condensation of 7-ACA with potassium 1,2,3-triazole-5-thiolate. researchgate.net Another crucial precursor is a derivative of D-(-)-p-hydroxyphenylglycine, which provides the side chain that is ultimately attached to the 7-amino group of the cephalosporin core. researchgate.net

Key Reaction Steps: Silylation, Acylation, and Crystallization Processes

The synthesis of Cefatrizine propylene glycolate from 7-TACA involves several critical reaction steps:

Silylation: The process often begins with the silylation of 7-TACA. This step protects the carboxylic acid and amino groups of the molecule, increasing its solubility in organic solvents and preventing unwanted side reactions. google.com A common silylating agent used is N,O-bis(trimethylsilyl)acetamide (BSA). google.com The reaction is typically carried out in a solvent such as dichloromethane. google.com

Acylation: The silylated 7-TACA is then acylated using an activated derivative of D-(-)-p-hydroxyphenylglycine. google.com This crucial step forms the amide bond that defines the Cefatrizine molecule. The reaction is carefully controlled at low temperatures to ensure high selectivity and yield. google.com

Crystallization: Following the acylation reaction, the protective silyl (B83357) groups are removed, and the Cefatrizine is isolated. To form the propylene glycolate solvate, the Cefatrizine is crystallized from a solution containing 1,2-propylene glycol. google.com The pH of the solution is adjusted to induce crystallization, and the resulting solid is filtered, washed, and dried to yield this compound. google.com

Process Optimization and Yield Enhancement Strategies

Solvent Selection: The choice of solvents for each reaction step is critical for maximizing solubility of reactants and intermediates, as well as for facilitating purification. google.com

Temperature and pH Control: Precise control over reaction temperature and pH during acylation and crystallization is essential for minimizing side product formation and maximizing the yield of the desired product. google.comnih.gov

Enzymatic Synthesis: Researchers have explored enzymatic routes for the synthesis of Cefatrizine. nih.gov For instance, the use of recombinant α-amino acid ester hydrolase has been investigated to catalyze the acylation step, offering a potentially more environmentally friendly and selective alternative to traditional chemical methods. nih.gov

Table 1: Key Reagents and Conditions in this compound Synthesis

| Step | Key Reagents | Solvent(s) | Typical Temperature Range | Purpose |

| Silylation | 7-TACA, N,O-bis(trimethylsilyl)acetamide (BSA) | Dichloromethane, N,N-Dimethylacetamide | 5-35 °C | Protection of functional groups |

| Acylation | Silylated 7-TACA, Activated D-(-)-p-hydroxyphenylglycine derivative | Dichloromethane | -60 to -15 °C | Formation of the amide side chain |

| Crystallization | Cefatrizine, 1,2-Propylene glycol, Water | Water/1,2-Propylene glycol mixture | 15-30 °C | Formation of the propylene glycolate solvate |

Chemical Derivatization and Analog Synthesis from Cefatrizine Scaffolding

The Cefatrizine molecule has served as a scaffold for the synthesis of various analogs, with the goal of understanding structure-activity relationships (SAR) and potentially discovering new compounds with improved properties.

Strategies for Modifying the Cefatrizine Moiety for Structural Activity Relationship (SAR) Studies

SAR studies on Cefatrizine and related cephalosporins have explored the impact of modifications at different positions of the molecule on its antibacterial activity and pharmacokinetic properties. nih.govnih.govresearchgate.net Key areas of modification include:

The 7-Acylamino Side Chain: The nature of the acylamino side chain at the C-7 position is a major determinant of the antibacterial spectrum. Modifications to the phenylglycyl group, such as altering the position of the hydroxyl group or replacing it with other substituents, have been investigated. nih.gov Studies have shown that the p-hydroxyphenylglycyl group contributes to higher serum levels upon oral administration compared to unhydroxylated or m-hydroxylated analogs. nih.gov

The 3-Thiomethyl Substituent: The 1,2,3-triazole-4-ylthiomethyl group at the C-3 position also plays a crucial role in the biological activity of Cefatrizine. nih.gov The synthesis of analogs with different heterocyclicthiomethyl substituents at this position has been a key strategy in SAR studies of cephalosporins. nih.gov

Investigations into Propylene Glycolate Linkage Modifications and Their Impact on Solvate Properties

The propylene glycolate moiety in this compound is a solvate, meaning it is incorporated into the crystal structure of the drug but is not covalently bonded to the Cefatrizine molecule itself. nih.gov Its presence enhances the stability and bioavailability of the Cefatrizine. patsnap.com While direct "linkage modification" is not applicable in the covalent sense, the choice of the solvating agent is a critical aspect of the final drug formulation. Investigations in this area would focus on the use of different polyols or other solvating agents to assess their impact on properties such as:

Solubility and Dissolution Rate: The choice of solvate can significantly influence the solubility and dissolution rate of the drug, which in turn affects its absorption in the body.

Crystal Form (Polymorphism): The use of different solvating agents can lead to the formation of different crystal forms, or polymorphs, each with unique physical properties.

Solid State Chemistry and Physicochemical Characterization of the Solvate

Crystalline Forms and Polymorphism of Cefatrizine (B1668820) Propylene (B89431) Glycolate (B3277807)

The use of propylene glycol in the crystallization process of cefatrizine leads to the formation of a specific crystalline solvate. google.comgoogle.com This crystalline form is reported to be more stable, particularly in terms of color and thermal stability, when compared to an ethanolate (B101781) form. google.com The formation of a stable crystalline structure is advantageous as it is less prone to polymorphism, which is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and the potential for their formation can introduce variability between batches and affect the shelf life of the product. google.com The cefatrizine propylene glycolate solvate is designed to be a stable crystalline entity, which is crucial for consistent product quality. google.comgoogle.com

Solvate Formation Principles: Role of Propylene Glycol in Solid-State Structure

A solvate is a crystal form of a substance that has molecules of a solvent incorporated into its crystal lattice. In the case of this compound, propylene glycol acts as the solvent. google.com The formation of this solvate is a deliberate strategy to enhance the drug's properties. google.com Propylene glycol is not a typical solvent like ethanol (B145695) or propanol, but its use in forming solvates has been found to surprisingly decrease the hygroscopicity and increase the stability and aqueous solubility of drugs. google.com The process involves crystallizing the this compound solvate from a solution containing the drug and propylene glycol. google.com The resulting solid form incorporates propylene glycol directly into its crystal structure, leading to a stable compound. google.comgoogle.com

Intermolecular Interactions and Crystal Engineering of this compound

Crystal engineering is the design and synthesis of molecular solid-state structures with desired properties, based on an understanding of intermolecular interactions. rsc.org In molecular crystals, these non-covalent interactions, such as hydrogen bonds, are fundamental to the crystal's architecture. rsc.orgnih.gov The formation of the this compound solvate is an example of applied crystal engineering. The propylene glycol molecules are integrated into the crystal lattice of cefatrizine through specific intermolecular interactions. These interactions are key to the stability of the resulting solvate. google.com The understanding of how electron density is redistributed in chemical bonding allows for the prediction and control of these interactions, leading to the creation of crystalline solids with improved properties. rsc.org

Solid-State Stability and Hygroscopicity Investigations of the Solvate Form

A significant advantage of the this compound solvate is its enhanced solid-state stability. google.com Hygroscopicity, the tendency of a substance to absorb moisture from the air, can lead to degradation, altered dissolution rates, and changes in physical properties of pharmaceuticals. azom.com The formation of a propylene glycol solvate has been shown to decrease the hygroscopicity of drugs. google.com

The thermal stability of a pharmaceutical compound is a critical parameter. Propylene glycol solvates generally exhibit increased thermal stability because a higher temperature is required to remove propylene glycol from the crystal lattice compared to water or ethanol. google.com This means that this compound is less likely to desolvate under normal storage conditions. Desolvation can lead to the formation of different polymorphs or an amorphous compound, which would alter the drug's physical properties. google.com Propylene glycol solvates, including that of cefatrizine, are known to desolvate only at considerably higher temperatures and under harsher conditions than traditional solvates. google.com

The interaction of a solid-state drug with moisture is a key factor in its stability and performance. azom.com Dynamic Vapor Sorption (DVS) is a technique used to measure how a material absorbs and releases water vapor as the humidity is varied. azom.com The moisture sorption isotherms of hygroscopic drugs can reveal their sensitivity to moisture. azom.com For many pharmaceutical materials, moisture sorption follows a sigmoidal shape (Type II isotherm), indicating monolayer sorption followed by multilayer sorption. nih.gov While specific DVS data for this compound is not detailed in the provided search results, the general principle is that by forming a propylene glycol solvate, the drug becomes less hygroscopic. google.com This improved resistance to moisture uptake is crucial for maintaining the quality and stability of the final pharmaceutical product. azom.com Understanding the sorption and desorption characteristics helps in defining appropriate storage and packaging conditions. azom.com

Compound Names

| Compound Name |

| Cefatrizine |

| This compound |

| Ethanol |

| Propylene glycol |

| Propanol |

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C18H18N6O5S2·C3H8O2 | fda.govnih.gov |

| Molecular Weight | 538.6 g/mol | fda.govnih.gov |

| Physical Form | Crystalline Solvate | google.comgoogle.com |

| Key Feature | Enhanced thermal and color stability | google.com |

| Key Feature | Reduced hygroscopicity | google.com |

Degradation Pathways and Stability Kinetics

Hydrolytic Degradation Mechanisms of Cefatrizine (B1668820) Propylene (B89431) Glycolate (B3277807) and Associated Byproducts

Hydrolysis is a primary degradation pathway for cephalosporins, including cefatrizine. The principal mechanism of hydrolytic degradation is the cleavage of the four-membered β-lactam ring. This reaction can be catalyzed by both acidic and basic conditions.

Under acidic conditions, the specific hydrogen-ion-catalyzed hydrolysis of the β-lactam bond is a significant degradation route. mdpi.com For many cephalosporins, this leads to the formation of inactive degradation products. In alkaline solutions, the hydroxide (B78521) ion acts as a potent nucleophile, attacking the carbonyl carbon of the β-lactam ring and leading to its rapid opening. mdpi.com

A common degradation pathway for cephalosporins with an α-amino group in the C-7 side chain, such as cefatrizine, involves an intramolecular nucleophilic attack of this amino group on the β-lactam carbonyl. This can lead to the formation of diketopiperazine-type compounds, particularly in the neutral to alkaline pH range. mdpi.com

Furthermore, the side chains of cephalosporins can also undergo hydrolysis. For instance, cephalosporins with a 3-acetoxymethyl group are known to undergo hydrolysis to form deacetyl intermediates, which can then lactonize. mdpi.com While cefatrizine has a different substituent at the C-3 position (a triazolylthiomethyl group), the potential for reactions at this site under hydrolytic stress should be considered.

Forced degradation studies on similar cephalosporins, such as cefditoren (B193786) pivoxil, have shown susceptibility to degradation under acidic, alkaline, and neutral hydrolytic conditions, leading to the formation of various degradation products. nih.gov Similarly, studies on cefdinir (B1668824) have identified several hydrolytic degradation products resulting from β-lactam ring opening and other pH-dependent isomerizations. nih.gov

While specific degradation products for cefatrizine propylene glycolate are not extensively detailed in publicly available literature, the European Pharmacopoeia lists several specified impurities for a related cephalosporin (B10832234), which are likely degradation products. These include compounds resulting from modifications to the core structure and side chains. researchgate.net Based on the degradation patterns of other cephalosporins, likely hydrolytic byproducts of cefatrizine could include the corresponding penicilloic acid-like structures from β-lactam cleavage and products of side-chain modification.

| Condition | Primary Degradation Pathway | Potential Byproducts |

|---|---|---|

| Acidic (Low pH) | Specific hydrogen-ion-catalyzed hydrolysis of the β-lactam ring. mdpi.com | Open-ring structures (e.g., Cefatrizine penicilloic acid analogue). |

| Neutral (pH ~7) | Intramolecular nucleophilic attack by the side-chain α-amino group on the β-lactam carbonyl. mdpi.com | Diketopiperazine derivatives. |

| Alkaline (High pH) | Hydroxide-ion-catalyzed hydrolysis of the β-lactam ring. mdpi.com | Open-ring structures and their salts. |

Oxidative Degradation Profiles and Product Analysis

Oxidative degradation is another significant pathway that can affect the stability of this compound. The sulfur atom in the dihydrothiazine ring of the cephalosporin nucleus is a primary site for oxidation.

Exposure to oxidizing agents, such as hydrogen peroxide, or even atmospheric oxygen, can lead to the formation of sulfoxide (B87167) derivatives. In studies of other cephalosporins like cefalexin, oxidation with permanganate (B83412) resulted in the formation of stereoisomeric sulfoxide products. nih.gov This oxidation can alter the conformation of the cephalosporin molecule and may lead to a reduction or loss of antibacterial activity.

The reaction conditions, including the nature of the oxidizing agent and the pH of the medium, can influence the rate and extent of oxidative degradation. For example, the oxidation of cefalexin by permanganate was found to be more favorable at lower pH values. nih.govnih.gov

| Oxidizing Agent/Condition | Potential Reaction Site | Likely Degradation Products |

|---|---|---|

| Hydrogen Peroxide | Sulfur atom in the dihydrothiazine ring. | Cefatrizine sulfoxide (major), Cefatrizine sulfone (minor). |

| Atmospheric Oxygen | Sulfur atom in the dihydrothiazine ring. | Cefatrizine sulfoxide. |

| Potassium Permanganate | Sulfur atom and double bond in the six-membered ring. nih.gov | Sulfoxide isomers and other oxidized species. nih.gov |

Photolytic Degradation Studies and Identification of Degradation Products

Exposure to light, particularly ultraviolet (UV) radiation, can induce photolytic degradation of cephalosporins. The extent of degradation depends on the intensity and wavelength of the light, as well as the presence of photosensitizers.

Studies on other antibiotics have shown that photolysis can lead to complex degradation pathways. For instance, the photodegradation of ciprofloxacin (B1669076) was found to be more efficient when adsorbed onto a solid surface compared to in an aqueous solution, with direct photolysis being the main mechanism. nih.gov For cefadroxil, photosensitized degradation involving natural pigments and visible sunlight has been demonstrated, with the reaction being more favorable at alkaline pH. nih.gov This process led to the oxidation of the antibiotic and a reduction in its antimicrobial activity. nih.gov

While some cephalosporins, like cefditoren pivoxil, have shown stability under photolytic stress, others, like cefdinir, exhibit minor degradation upon exposure to UV light. nih.govjapsonline.com The specific chromophores within the cefatrizine molecule, such as the aromatic rings and the triazole moiety, will influence its susceptibility to photodegradation. The propylene glycol component is not expected to be a primary chromophore for photolytic degradation.

Identification of photolytic degradation products would require advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) to elucidate the structures of the photoproducts.

Kinetic Modeling of this compound Degradation under Various Conditions

The degradation of this compound, like many chemical reactions, can be described by kinetic models. The rate of degradation is typically influenced by the concentration of the drug, pH, temperature, and the presence of catalysts.

For many cephalosporins, the degradation in aqueous solution follows pseudo-first-order kinetics. nih.gov This means that the rate of degradation is proportional to the concentration of the cephalosporin. The observed pseudo-first-order rate constant (k_obs) can be determined experimentally under different conditions.

The influence of pH on the degradation rate is often depicted in a pH-rate profile, which is a plot of the logarithm of the observed rate constant versus pH. Such profiles for cephalosporins typically show a U-shape or a bell-shape, indicating that the drug is most stable at a specific pH and degrades more rapidly in more acidic or alkaline solutions. nih.govnih.gov A study on a new cephalosporin derivative found a degradation minimum at pH 6.05. nih.gov

The effect of temperature on the degradation rate can be described by the Arrhenius equation, which relates the rate constant to the activation energy (Ea) and the temperature. By determining the rate constants at different temperatures, the activation energy for the degradation process can be calculated. For example, the Arrhenius activation energies for a cephalosporin derivative were determined to be 27.2 and 24.5 kcal/mole at pH 4.0 and 9.4, respectively. nih.gov

A general kinetic model for the degradation of this compound would likely involve terms for specific acid- and base-catalyzed hydrolysis, as well as for water-catalyzed degradation.

Impact of Environmental Factors (e.g., pH, Temperature, Light) on Solvate Stability

The stability of the this compound solvate is significantly influenced by environmental factors.

pH: As discussed in the context of hydrolytic degradation and kinetic modeling, pH is a critical factor. The stability of the β-lactam ring of cefatrizine is highly pH-dependent. Extreme pH values (both acidic and alkaline) accelerate the hydrolytic cleavage of the β-lactam ring, leading to a loss of potency. mdpi.commdpi.com The optimal pH for stability is typically in the mid-pH range. nih.gov

Temperature: Increased temperature generally accelerates the rate of chemical degradation reactions, as described by the Arrhenius equation. nih.govnih.gov Therefore, storing this compound at elevated temperatures will lead to a faster loss of the active compound. Thermal stress studies on other cephalosporins have confirmed their susceptibility to heat. researchgate.net

Light: Exposure to light, especially UV light, can provide the energy to initiate photolytic degradation reactions, as detailed in section 5.3. To protect the drug from photolytic degradation, it should be stored in light-resistant containers. researchgate.net

Propylene Glycol Solvate: The fact that cefatrizine is formulated as a propylene glycolate solvate can have an impact on its stability. Propylene glycol is a common solvent and stabilizer in pharmaceutical formulations. researchgate.net It can improve the stability of compounds in solution, potentially by reducing water activity and thereby slowing down hydrolysis. nih.gov The presence of propylene glycol in the crystal lattice of the solvate may also confer a degree of stability to the solid form.

| Environmental Factor | Impact on this compound Stability |

|---|---|

| pH | Highly influential; stability is optimal in a specific pH range, with increased degradation in acidic and alkaline conditions. mdpi.comnih.govmdpi.com |

| Temperature | Higher temperatures increase the rate of degradation, following the Arrhenius relationship. nih.govnih.gov |

| Light | Can induce photolytic degradation, necessitating protection from light. researchgate.netnih.gov |

Mechanistic Investigations of Biological Activity in Vitro Focus

Molecular Target Binding Studies: Interaction with Penicillin-Binding Proteins (PBPs)

Cefatrizine (B1668820) propylene (B89431) glycolate (B3277807), like other β-lactam antibiotics, exerts its antibacterial effect by targeting and interacting with essential bacterial enzymes known as penicillin-binding proteins (PBPs). ncats.ionih.govpatsnap.comnih.gov These proteins are located on the inner membrane of the bacterial cell wall and are crucial for the terminal steps of peptidoglycan synthesis, a process vital for the structural integrity of the cell wall. ncats.ionih.govyoutube.com

The fundamental mechanism involves the β-lactam ring of cefatrizine binding to the active site of PBPs. nih.gov This binding is a covalent and generally irreversible acylation reaction, which effectively inactivates the enzyme. nih.govyoutube.com PBPs, which are transpeptidases, are thereby prevented from carrying out their function of cross-linking the peptidoglycan chains that form the backbone of the bacterial cell wall. patsnap.comyoutube.com The strength and rigidity of the cell wall are consequently compromised. ncats.ionih.gov The affinity of a β-lactam antibiotic for specific PBPs can determine its spectrum of activity. nih.gov For instance, the high affinity of the fifth-generation cephalosporin (B10832234) ceftaroline (B109729) for PBP2a of methicillin-resistant Staphylococcus aureus (MRSA) is directly correlated with its efficacy against this resistant pathogen. nih.govnih.gov While specific binding affinity data for cefatrizine with various PBPs is not extensively detailed in the provided results, its action is confirmed to follow this general mechanism of PBP inactivation. ncats.iopatsnap.comnih.gov

Elucidation of the Mechanism of Inhibition of Bacterial Cell Wall Biosynthesis Pathways

The interaction between cefatrizine and PBPs directly leads to the inhibition of the bacterial cell wall biosynthesis pathway. ncats.ionih.gov The bacterial cell wall is a dynamic structure that undergoes continuous synthesis, remodeling, and degradation during growth and division, all orchestrated by PBPs. nih.govnih.gov By inactivating these enzymes, cefatrizine halts the transpeptidation step, which creates the essential peptide cross-links between the N-acetylmuramic acid and N-acetylglucosamine glycan strands of the peptidoglycan polymer. patsnap.comyoutube.com

This interference with the cross-linking process weakens the structural integrity of the peptidoglycan mesh. ncats.ionih.gov The weakened cell wall can no longer withstand the high internal osmotic pressure of the bacterial cell. creative-biolabs.com This imbalance ultimately leads to cell lysis and bacterial death, which is why cefatrizine is considered a bactericidal, rather than a bacteriostatic, agent. ncats.iopatsnap.comnih.gov The disruption of cell wall synthesis is the definitive mechanism through which cefatrizine exerts its antibacterial effects. youtube.com

Comparative In Vitro Antimicrobial Spectrum Analysis against Gram-Positive and Gram-Negative Bacterial Strains

In vitro studies have established cefatrizine as a broad-spectrum cephalosporin with activity against a variety of Gram-positive and Gram-negative bacteria. ncats.iomedchemexpress.com Comparative analyses have shown its potency relative to other cephalosporins.

Against Gram-positive cocci, cefatrizine demonstrates excellent activity, inhibiting all tested clinical isolates except for enterococci at minimal inhibitory concentrations (MICs) below 1 μg/ml in one study. nih.gov However, other sources suggest it is less active against Gram-positive bacteria than other first-generation drugs like cephalothin, cefazolin (B47455), and cephapirin (B1668819). nih.gov

Against Gram-negative bacteria, cefatrizine is generally more active than cephalexin (B21000) and often more active than cephalothin, cefazolin, and cephapirin. nih.govnih.gov It effectively inhibits the majority of Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis at concentrations below 12.5 μg/ml. nih.gov Its activity is also noted against Enterobacter, Citrobacter, Salmonella, and Shigella species. nih.gov

Below is a table summarizing the comparative in vitro activity of Cefatrizine.

| Antibiotic | Comparative Activity vs. Gram-Positive Bacteria | Comparative Activity vs. Gram-Negative Bacteria | Specific Active Against | Ref |

| Cefatrizine | Less active than cephalothin, cefazolin, and cephapirin. | More active than cephalexin. More active than cephalothin, cefazolin, and cephapirin against most strains. | Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Salmonella, Shigella, Enterobacter, Citrobacter | nih.govnih.gov |

| Cephalexin | More active than Cefatrizine against some strains. | Less active than Cefatrizine. | Good activity against Gram-positive bacteria, modest against Gram-negative. | nih.govresearchgate.net |

| Cephalothin | More active than Cefatrizine. | Less active than Cefatrizine against many strains. | Active against Gram-positive cocci. | nih.govnih.gov |

| Cefazolin | More active than Cefatrizine. | Less active than Cefatrizine against many strains. | Active against Gram-positive cocci. | nih.govnih.gov |

Studies on Acquired Resistance Mechanisms in Bacterial Strains (In Vitro)

Bacteria can develop resistance to β-lactam antibiotics like cefatrizine through several acquired mechanisms. uspharmacist.comumn.edu These mechanisms, often encoded on mobile genetic elements like plasmids, can be transferred between bacteria. uspharmacist.commdpi.com

Key in vitro resistance mechanisms include:

Enzymatic Degradation: The production of β-lactamase enzymes is a primary mode of resistance. nih.govresearchgate.net These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. researchgate.net While some studies note that cefatrizine is not hydrolyzed by many β-lactamases, its ineffectiveness against certain strains of Enterobacter, Serratia, and indole-positive Proteus suggests that some β-lactamases can degrade it. nih.govresearchgate.net

Alteration of Target Site: Modifications in the structure of penicillin-binding proteins (PBPs) can reduce the binding affinity of cefatrizine, rendering it less effective. nih.govmdpi.com This is a common resistance strategy used by bacteria like MRSA against other β-lactams. nih.govnih.gov Decreased affinity for PBP 3 has been identified as a significant resistance mechanism in Bacteroides fragilis against certain cephalosporins. nih.gov

Reduced Permeability and Efflux: Gram-negative bacteria possess an outer membrane that can limit antibiotic entry. nih.gov Furthermore, bacteria can acquire or upregulate efflux pumps, which are membrane proteins that actively expel antibiotics from the cell before they can reach their PBP targets. uspharmacist.comnih.gov

In vitro studies have demonstrated that resistance to cephalosporins can be selected for by exposing bacterial isolates to the antibiotic, leading to stable resistance that is often cross-resistant with other β-lactams. nih.gov

Investigation of Molecular Interactions with Other Biological Macromolecules (Beyond PBPs)

Beyond its primary antibacterial targets, research has identified that cefatrizine can interact with other biological macromolecules. Notably, studies have shown that cefatrizine functions as an inhibitor of eukaryotic elongation factor-2 kinase (eEF2K). nih.govmedchemexpress.com This enzyme is involved in regulating protein synthesis and has been implicated in cellular processes like apoptosis and autophagy in human cancers. nih.gov

In vitro studies on human breast cancer cell lines (MCF-7 and MDA-MB-436) revealed that cefatrizine exerts an anti-proliferative effect in a dose-dependent manner. medchemexpress.com This activity is linked to the induction of endoplasmic reticulum (ER) stress, leading to cell death. medchemexpress.com This interaction with eEF2K represents a completely different mechanism of action from its antibacterial effects and suggests potential applications beyond treating bacterial infections. nih.govmedchemexpress.com Additionally, reports of cefatrizine potentially decreasing the excretion rate of other drugs suggest interactions with drug transporters or metabolic enzymes, though the specific macromolecules have not been fully elucidated. drugbank.com

Advanced Research in Formulation Science and Solubility Enhancement

Role of Propylene (B89431) Glycol in Solvated Systems for Enhanced Aqueous Solubility and Dissolution Characteristics

Cefatrizine (B1668820) propylene glycolate (B3277807) is a salt analog of cefatrizine, an orally administered cephalosporin (B10832234) antibiotic. chemicalbook.com It is defined as a mixture of (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)-acetyl]amino]-8-oxo-3-[[(1H-1,2,3-triazol-4-yl)sulfanyl]-methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid and propane-1,2-diol (propylene glycol) in a molecular proportion of approximately 1:1. drugfuture.com While cefatrizine itself has limited solubility, the formation of a propylene glycol solvate significantly improves its aqueous solubility and dissolution characteristics. google.com This enhancement is crucial for its therapeutic efficacy.

Propylene glycol, when used to form a solvate with a drug that is hygroscopic or has low aqueous solubility, can decrease the drug's hygroscopicity and increase its stability and aqueous solubility. google.com This makes the drug easier to formulate and store. google.com The process of forming a propylene glycol solvate involves contacting the drug with propylene glycol in a solution, crystallizing the solvate, and then isolating it. google.com The resulting solvate exhibits improved aqueous solubility compared to the original drug form. google.com

The enhanced solubility of propylene glycol solvates, such as cefatrizine propylene glycolate, makes them well-suited for various drug delivery systems, including those based on osmotic principles. google.com

Table 1: Solubility of this compound

| Solvent | Solubility |

| Water | Slightly soluble chemicalbook.comdrugfuture.com |

| Ethanol (B145695) (96%) | Practically insoluble chemicalbook.comdrugfuture.com |

| Methylene Chloride | Practically insoluble chemicalbook.comdrugfuture.com |

Co-Solvent Systems and Their Impact on this compound Solubility

While the propylene glycol solvate of cefatrizine already demonstrates improved solubility, the use of co-solvent systems can further enhance this property. Co-solvents are mixtures of solvents that, when combined, can increase the solubility of a poorly soluble compound more than a single solvent can.

For instance, a patent for the preparation of this compound describes a process where the reaction solution is mixed with a 1,2-propylene glycol/water mixed solvent before crystallization. google.com This indicates the utility of a water and propylene glycol co-solvent system in the manufacturing and formulation process.

Research into natural deep eutectic solvents (NADES) has shown that combinations of different compounds, including propylene glycol with acids like lactic acid, can create effective solvent systems for poorly water-soluble drugs. mdpi.com For example, a mixture of lactic acid and propylene glycol was found to dissolve spironolactone (B1682167) and trimethoprim (B1683648) at high concentrations. mdpi.com While this specific study did not test this compound, the principle suggests that exploring various co-solvent systems could be a viable strategy for further enhancing its solubility. The selection of an appropriate co-solvent is critical and depends on the physicochemical properties of the drug and the desired formulation characteristics.

Solid Dispersion Technologies for this compound Solubility and Stability Enhancement

Solid dispersion is a well-established technique for improving the dissolution and bioavailability of poorly water-soluble drugs. nih.gov This method involves dispersing the drug in an inert, hydrophilic carrier at the solid state. researchgate.net The drug can exist in an amorphous or crystalline state within the carrier. Amorphous solid dispersions, where the drug is molecularly dispersed, often lead to a significant increase in water solubility due to the high wettability of the hydrophilic carrier and the lack of crystal lattice energy to overcome. nih.gov

Commonly used hydrophilic polymers for creating solid dispersions include polyvinylpyrrolidone (B124986) (PVP), hydroxypropylmethylcellulose (B13716658) (HPMC), and polyethylene (B3416737) glycol (PEG). nih.gov The choice of polymer is critical as it influences the dissolution rate, bioavailability, and physical stability of the formulation. nih.govresearchgate.net Techniques like spray-drying are often employed to produce amorphous solid dispersions with desirable particle characteristics. nih.gov

Table 2: Common Polymers Used in Solid Dispersion Technology

| Polymer | Abbreviation |

| Polyvinylpyrrolidone | PVP |

| Hydroxypropylmethylcellulose | HPMC |

| Polyethylene Glycol | PEG |

| Polyethylene Oxide | PEO |

| Hydroxypropylcellulose | HPC |

| Carboxymethylcellulose | CMC |

Research into Micro/Nanoparticle Formulations and Advanced Drug Delivery Systems utilizing this compound

The development of micro and nanoparticle formulations represents a significant advancement in drug delivery, offering benefits such as enhanced solubility, improved bioavailability, and targeted drug delivery. nih.gov These systems are particularly relevant for antimicrobial agents like this compound.

Nanoparticle-based delivery systems can enhance drug localization to the site of infection, modulate drug-pathogen interactions to overcome resistance, and enable controlled release of the antimicrobial agent. nih.gov Various types of nanoparticles, including liposomes, polymeric nanoparticles, and metallic nanoparticles, have been investigated for antimicrobial drug delivery. nih.gov For instance, inhalable microparticles have been designed as carriers for drug-loaded nanoparticles to target deep lung infections. nih.gov

While the direct application of these advanced delivery systems to this compound is not detailed in the provided search results, the inherent properties of the compound make it a suitable candidate for such formulations. The enhanced aqueous solubility of the propylene glycol solvate facilitates its incorporation into aqueous-based nanoparticle production methods. Future research could focus on developing this compound-loaded nanoparticles to improve its efficacy against specific pathogens or to target infections in particular body compartments.

Physicochemical Characterization of Formulated this compound Systems (e.g., Liposomes, Emulsions)

The physicochemical characterization of any formulated drug system is essential to ensure its quality, stability, and performance. For formulations containing this compound, such as liposomes or emulsions, a range of analytical techniques would be employed.

For lipid-based systems like liposomes and emulsions, characterization typically includes determining the mean particle size, particle size distribution, and surface charge (zeta potential). nih.gov These parameters are crucial as they influence the stability, in vivo fate, and cellular uptake of the delivery system. For example, a synthetic lipid emulsion designed for hepatocyte-selective delivery was characterized to have a mean particle diameter of less than 200 nm, which was critical for its targeting capabilities. nih.gov

The stability of the formulation over time, under various storage conditions, is also a key aspect of physicochemical characterization. nih.gov For this compound formulations, this would involve monitoring for any changes in particle size, drug leakage from the carrier, and chemical degradation of the antibiotic. Techniques such as dynamic light scattering (DLS) for particle sizing, chromatography for drug content and purity analysis, and microscopy for visualizing the morphology of the formulation would be utilized.

While specific examples of the physicochemical characterization of formulated this compound systems are not available in the search results, the established methodologies for characterizing liposomes and emulsions would be directly applicable.

Emerging Research Directions and Future Perspectives

The study of Cefatrizine (B1668820) propylene (B89431) glycolate (B3277807) continues to evolve, with current research focusing on optimizing its production, characterizing its properties with greater precision, and exploring its potential in novel chemical applications. These investigations aim to enhance its efficacy, understand its behavior at a molecular level, and lay the groundwork for future antibiotic development.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Cefatrizine propylene glycolate purity in pharmaceutical formulations?

- Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection is widely used. A validated protocol involves:

- Column : C18 stationary phase (e.g., UPLC BEH C18, 1.7 µm, 100 × 2.1 mm) .

- Mobile phase : Gradient elution with ammonium bicarbonate (Mobile Phase A) and acetonitrile (Mobile Phase B) at 0.3 mL/min flow rate .

- System suitability : Ensure resolution ≥9 between Cefatrizine and impurities, symmetry factor ≤1.8, and ≤1.0% RSD for peak area reproducibility .

- Validation parameters : Linearity (0.086–3.084 µg/mL, r² ≥0.999), recovery (95.46–100.17%), and precision (RSD <5%) .

Q. How should researchers address stability challenges in this compound during storage?

- Protocol :

- Storage conditions : Preserve in light-resistant, airtight containers to prevent photodegradation and moisture absorption .

- Stability testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products like hydrolyzed cefatrizine or propylene glycol derivatives .

- Water content : Ensure ≤1.0% via Karl Fischer titration to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictory data in impurity profiling of this compound?

- Approach :

- Method validation : Replicate studies using LC-MS/MS for higher sensitivity in detecting genotoxic impurities (e.g., alkylating agents or sulfonic acid derivatives) at ppm levels .

- Root-cause analysis : Compare sample preparation variables (e.g., sonication time, solvent purity) and column aging effects .

- Cross-lab validation : Share raw data (e.g., chromatograms, calibration curves) with independent labs to verify reproducibility .

Q. What experimental design optimizes this compound formulation for enhanced bioavailability?

- Strategy :

- Factorial design : Use a 2³ factorial design to test variables like superdisintegrant concentration (e.g., crospovidone), granulation method, and pH adjustment .

- Response variables : Measure dissolution rate (USP apparatus II, 50 rpm) and disintegration time (<30 seconds for fast-dissolving tablets) .

- Statistical analysis : Apply ANOVA to identify significant factors (p<0.05) and optimize using response surface methodology (RSM) .

Q. How can researchers validate the absence of heavy metals in this compound synthesis?

- Guidelines :

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantify lead (≤20 ppm) and arsenic (≤2 ppm) via standard addition method .

- Sample preparation : Digest 1.0 g of API in nitric acid and dilute to 50 mL for ICP-MS analysis .

- Validation : Include spike recovery tests (85–115%) and blank corrections to eliminate matrix interference .

Data Interpretation & Reporting

Q. What statistical frameworks are appropriate for analyzing dose-response studies of this compound?

- Framework :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 and Hill coefficients for antimicrobial activity .

- Outlier handling : Apply Grubbs’ test (α=0.05) to exclude aberrant data points .

- Reporting : Use CONSORT guidelines for preclinical studies, including 95% confidence intervals and effect sizes .

Q. How should researchers document method modifications in LC-MS/MS impurity analysis?

- Best practices :

- Supplementary materials : Detail deviations from pharmacopeial methods (e.g., column temperature adjustments) in appendices .

- Peer review : Submit raw chromatograms and validation datasets to open-access repositories (e.g., Figshare) for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.